molecular formula C12H7FN2 B1396884 4-(2-Fluorophenyl)pyridine-2-carbonitrile CAS No. 1219454-74-6

4-(2-Fluorophenyl)pyridine-2-carbonitrile

Cat. No. B1396884
CAS RN: 1219454-74-6
M. Wt: 198.2 g/mol
InChI Key: FXPJTTSTXIPUKL-UHFFFAOYSA-N
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Description

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

Scientific Research Applications

1. Crystal Structure and Molecular Docking

The crystal structure and molecular docking studies of pyridine derivatives, including 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been conducted. These studies focus on potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which can increase sensitivity to apoptosis in cells expressing NAMPT and tumorspheres (Venkateshan et al., 2019).

2. Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives, a category that includes 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).

3. Synthesis of New Derivatives

New series of pyrazole-4-carbonitrile derivatives, including compounds related to 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been synthesized. These derivatives have been used to create new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

4. Non-Linear Optical Properties

The study of pyridine-carbonitrile derivatives for their non-linear optical properties is another significant area. The structural analysis of these compounds contributes to the understanding of their potential in optical applications (Palani et al., 2004).

5. Photopolymerization Processes

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, related to 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been evaluated for monitoring different types of photopolymerization processes. These compounds are also studied for their role in accelerating cationic and free-radical photopolymerization under near UV light (Ortyl et al., 2019).

6. OLED Efficiency

Research includes the design and synthesis of pyridine-carbonitrile fluorophores with amine-type donors for application in OLEDs. These studies focus on enhancing photoluminescence and thermally activated delayed fluorescence (Chen et al., 2022).

Future Directions

Pyridine compounds continue to be an area of active research due to their wide range of biological activities and their presence in numerous bioactive molecules . Future research may focus on developing new synthesis methods and exploring the biological activities of new pyridine derivatives .

properties

IUPAC Name

4-(2-fluorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)9-5-6-15-10(7-9)8-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPJTTSTXIPUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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